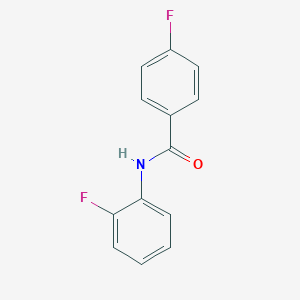

4-fluoro-N-(2-fluorophenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBDSFZDRBAKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific vibrational mode, making FT-IR an excellent method for functional group identification.

For 4-fluoro-N-(2-fluorophenyl)benzamide, characteristic peaks would be expected in the following regions:

N-H Stretching: A peak typically appears in the range of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. Its position and shape can provide information about hydrogen bonding.

C=O Stretching: The amide carbonyl (C=O) group gives rise to a strong absorption band, usually between 1630 and 1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

Aromatic C-H Stretching: Vibrations of the C-H bonds on the two phenyl rings would appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-N Stretching: The stretching of the amide C-N bond typically occurs in the 1210-1370 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bonds would produce strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The exact positions would depend on their attachment to the aromatic rings.

Hypothetical FT-IR Data Table

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3350 | N-H Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~1660 | Amide I (C=O Stretch) |

| ~1540 | Amide II (N-H Bend & C-N Stretch) |

| ~1600, ~1480 | Aromatic C=C Stretch |

| ~1250 | C-N Stretch |

Raman Spectroscopy (FT-Raman, SERS) for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser. While FT-IR is based on absorption, Raman spectroscopy detects changes in the polarizability of a molecule's electron cloud during vibration. Symmetrical and non-polar bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the aromatic rings and the C-C backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum displays signals (resonances) whose chemical shift (δ, in ppm) indicates the electronic environment of the proton. The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, one would expect to see distinct signals for the amide proton and the seven aromatic protons. The aromatic signals would be complex due to splitting by neighboring protons and through-space coupling with fluorine atoms.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~9.0 - 10.0 | Singlet (broad) | N-H (Amide) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each signal is indicative of the carbon's bonding and electronic environment. In a proton-decoupled ¹³C NMR spectrum of this compound, one would expect to see 13 distinct signals for the 13 carbon atoms, unless symmetry results in equivalence. The carbonyl carbon of the amide would appear significantly downfield (160-170 ppm). The aromatic carbons would show signals in the 110-160 ppm range, with those bonded to fluorine exhibiting splitting due to C-F coupling.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 | C=O (Amide) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine atoms in a molecule. Since this compound contains two fluorine atoms in different chemical environments (one on the benzoyl ring and one on the anilide ring), the ¹⁹F NMR spectrum would be expected to show two distinct signals. The chemical shifts and coupling constants would provide definitive information about the electronic environment of each fluorine atom and its proximity to other nuclei, particularly protons and other fluorine atoms.

Hypothetical ¹⁹F NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| (Value) | F on 4-fluorobenzoyl ring |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₃H₉F₂NO. HRMS analysis would be used to verify this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This confirmation is a cornerstone of structural elucidation, providing a high level of confidence in the compound's identity.

| Molecular Formula | Species | Calculated Exact Mass |

|---|---|---|

| C₁₃H₉F₂NO | [M+H]⁺ | 234.0725 |

| C₁₃H₉F₂NO | [M+Na]⁺ | 256.0544 |

| C₁₃H₉F₂NO | [M-H]⁻ | 232.0571 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. The structure of this compound contains several chromophores—the two fluorophenyl rings and the amide group—which are expected to give rise to characteristic absorption bands.

The primary electronic transitions anticipated for this molecule are:

π → π* (pi to pi-star) transitions: These high-energy transitions occur within the aromatic rings and the carbonyl group (C=O) of the amide linkage. The conjugated system of the benzoyl group, in particular, is expected to produce strong absorption bands in the UV region.

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the amide group, to an anti-bonding π* orbital. These transitions are typically lower in energy and intensity compared to π → π* transitions.

The polarity of the solvent can influence the wavelength of these transitions, with n → π* transitions often showing a blue shift (to shorter wavelengths) in more polar solvents.

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic Rings, Carbonyl (C=O) | UV (200-300 nm) | High |

| n → π | Amide Group (C=O, N) | UV (>250 nm) | Low |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive information on the precise three-dimensional arrangement of atoms in the solid state. Research has revealed that this compound exhibits polymorphism, meaning it can crystallize in more than one distinct crystal structure acs.org. This phenomenon is of significant interest as different polymorphs can possess different physical properties.

The molecular conformation of this compound is defined by the relative orientation of its constituent parts, particularly the dihedral angles between the two aromatic rings and the central amide plane. In one reported polymorphic form, the dihedral angle between the two aromatic rings is 14.1(2)° researchgate.net. The 4-fluoro-substituted phenyl ring is inclined at 20.9(2)° to the amide plane, while the 2-fluorophenyl ring is inclined at only 6.8(2)° researchgate.net. This near-coplanarity of the second ring with the amide group is stabilized by an intramolecular hydrogen bond researchgate.net. Different polymorphs of the same compound can exhibit distinct molecular conformations due to the influence of different crystal packing forces ias.ac.in.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In fluorinated benzamides, a cooperative interplay of strong and weak hydrogen bonds is crucial in directing the supramolecular architecture.

Strong N-H···O Hydrogen Bonds: This is a classic and robust interaction in amide-containing structures. Molecules of this compound are linked via these strong hydrogen bonds, forming chains or ribbons throughout the crystal lattice researchgate.netresearchgate.net.

Weak C-H···F and C-H···O Interactions: The presence of fluorine atoms introduces the possibility of weak C-H···F hydrogen bonds, which are highly directional and play a vital role in stabilizing the crystal packing ias.ac.in. These, along with weak C-H···O interactions, connect the primary N-H···O bonded chains into a stable three-dimensional structure ias.ac.innih.gov. The specific arrangement and relative contribution of these weak interactions can differ between polymorphs, leading to different packing motifs ias.ac.in.

The ability of this compound to crystallize as concomitant polymorphs—where different crystal forms grow simultaneously from the same solution—highlights the subtle balance of forces in its crystallization process acs.org. Two distinct forms, often appearing as needles and plates, have been identified.

These dimorphs possess different crystal packing and crystallize in different space groups. For instance, a similar compound, 3-fluoro-N-(3-fluorophenyl)benzamide, was found to crystallize concomitantly in a centrosymmetric space group (C2/c) for its plate form and a noncentrosymmetric space group (P2₁) for its needle form acs.org. This difference in symmetry and packing arises from variations in the intermolecular interactions, sometimes influenced by molecular disorder acs.org. The study of such polymorphism is fundamental to understanding and controlling the properties of crystalline materials.

| Parameter | Form I (Plates) | Form II (Needles) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c (centrosymmetric) | P2₁ (noncentrosymmetric) |

| Molecules per Asymmetric Unit (Z') | 0.5 (disordered) | 1 |

| Key Interactions | N-H···O, C-H···F, F···F | N-H···O, C-H···F |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various properties of 4-fluoro-N-(2-fluorophenyl)benzamide. This would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform the calculations. The resulting data would reveal the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity, as it indicates likely sites for electrophilic or nucleophilic attack.

The three-dimensional arrangement of atoms in a molecule is critical to its function. Computational methods can predict the most stable geometry of this compound by finding the minimum energy conformation. Conformational analysis would involve rotating the single bonds, particularly the amide bond and the bonds connecting the phenyl rings to the amide group, to identify all possible low-energy conformers. The relative energies of these conformers would indicate which shapes the molecule is most likely to adopt.

A hypothetical data table for the optimized geometrical parameters of this compound, as would be generated from a DFT calculation, is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Length | C=O (amide) | 1.23 Å |

| Bond Length | C-F (ring 1) | 1.36 Å |

| Bond Length | C-F (ring 2) | 1.37 Å |

| Bond Angle | O=C-N | 122.0° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity. For this compound, these calculations would map the spatial distribution of these orbitals, providing further insight into its reactive sites.

A hypothetical data table summarizing the calculated frontier molecular orbital energies is shown below.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific molecular vibrations (e.g., C=O stretch, N-H bend, C-F stretch) to the peaks observed in experimental spectra. This comparison between theoretical and experimental spectra can help to confirm the structure and purity of the synthesized compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein).

If a potential biological target for this compound were identified, molecular docking simulations could be used to predict how it might bind to the active site of the target protein. These simulations would generate multiple possible binding poses and score them based on factors like intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, hydrophobic interactions). The results would provide a hypothesis for the mechanism of action and an estimation of the binding affinity, which can guide further experimental studies.

A hypothetical data table from a molecular docking study is presented below.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -8.2 | Tyr123, Phe256, Arg301 |

| 2 | -7.9 | Leu150, Val200, Ser305 |

Identification of Key Amino Acid Residues in Binding Pockets

Currently, there are no published molecular docking studies specifically for this compound. This type of analysis is crucial for identifying potential biological targets and understanding the specific amino acid residues that may be involved in its binding interactions. Without such studies, the key residues within a protein's binding pocket that could interact with this compound remain unidentified.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A molecular electrostatic potential (MEP) map for this compound has not been reported in the reviewed literature. MEP mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. It helps in predicting how the molecule might interact with other molecules, particularly in identifying regions prone to electrophilic and nucleophilic attack, as well as potential hydrogen bonding sites. For related fluorinated benzamide (B126) compounds, MEP analyses have been used to understand their electronic properties, but specific data for this compound is absent.

In Silico Prediction of Pharmacokinetic Properties

While in silico prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is a common practice in modern drug discovery, specific ADME predictions for this compound are not found in the available literature. jonuns.comjonuns.com Such predictions are vital for assessing the drug-likeness of a compound in the early stages of development. For other series of benzamide derivatives, in silico tools have been employed to predict properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability, but this data is not available for the specific compound . jonuns.com

Preclinical Biological Activity Profiling in Vitro Studies

Enzyme Inhibition Assays

The enzymatic inhibitory potential of 4-fluoro-N-(2-fluorophenyl)benzamide has been explored against several classes of enzymes, with a particular focus on those implicated in epigenetic regulation and metabolic pathways.

Research into the interaction of fluorinated benzamide (B126) derivatives with histone deacetylases (HDACs) has indicated the potential for this class of compounds to exhibit inhibitory activity. Specifically, the introduction of fluorine into the benzamide structure has been explored as a strategy to enhance metabolic stability and isoform selectivity of HDAC inhibitors. nih.gov

While direct and specific inhibitory data for this compound against various HDAC isoforms is not extensively detailed in publicly available literature, studies on structurally related fluorinated benzamides provide context. For instance, the compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) has demonstrated selectivity for class I HDACs (HDAC1, 2, and 3), with notable potency against HDAC3 (IC₅₀: 95.48 nM). nih.govnih.gov This compound exhibited a higher selectivity for HDAC3 over HDAC1 and HDAC2. nih.gov Such findings suggest that the fluorinated benzamide scaffold is a promising starting point for the development of isoform-selective HDAC inhibitors. nih.govnih.gov

Table 1: HDAC Inhibition Profile of a Structurally Related Fluorinated Benzamide (FNA)

| Enzyme Target | IC₅₀ (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC2 |

|---|---|---|---|

| HDAC1 | - | - | - |

| HDAC2 | - | - | - |

| HDAC3 | 95.48 | 8.83-fold | 9.94-fold |

Data for N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) nih.gov

Succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain, has been identified as a target for various chemical inhibitors. nih.govnih.gov The inhibition of SDH can lead to a disruption of cellular respiration and energy metabolism. nih.gov

Sirtuin 1 (SIRT1), a class III histone deacetylase, is a crucial regulator of various cellular processes, including metabolism and lifespan. nih.gov The modulation of SIRT1 activity is a significant area of therapeutic research. nih.gov

Studies on fluorinated benzoyl-containing compounds have provided insights into their potential interaction with SIRT1. For instance, a 2-fluorobenzoyl leaving group was shown to be cleaved effectively by SIRT1, with a Kcat/Km value of 26.02 ± 7.07 M⁻¹ s⁻¹. nih.gov This suggests that the 2-fluoro substitution on the benzoyl moiety can be accommodated by the enzyme's active site. Compared to non-substituted phenyl-based leaving groups, 2- and 4-fluoro substitutions on the benzoyl moiety resulted in an approximately two-fold increase in the catalytic rate (Kcat) for SIRT1. nih.gov

Table 2: Kinetic Parameters of SIRT1 with a Fluorinated Benzoyl Substrate

| Substrate Moiety | Kcat/Km (M⁻¹ s⁻¹) |

|---|---|

| 2-fluorobenzoyl | 26.02 ± 7.07 |

| 3-fluorobenzoyl | 63.39 ± 4.32 |

| 4-fluorobenzoyl | 16.08 ± 1.32 |

Data for fluorinated benzoyl leaving groups in a fluorogenic substrate nih.gov

Alpha-glucosidase inhibitors are important in the management of metabolic disorders by controlling postprandial hyperglycemia. nih.gov The inhibitory potential of fluorinated compounds against this enzyme has been an area of active investigation.

Although direct inhibitory data for this compound against alpha-glucosidase is not specifically reported, studies on other fluorinated derivatives have shown promising results. For example, fluorinated benzenesulfonic esters have demonstrated potent α-glucosidase inhibitory activity. nih.gov The position of the fluorine atom on the phenyl ring was found to influence the inhibitory effect, likely by facilitating favorable interactions with key amino acid residues in the enzyme's active site. nih.gov

The inhibitory activity of this compound against other enzyme targets, such as carbonic anhydrase (CA), is not well-documented in the public domain. However, the broader class of sulfonamide-containing compounds, some of which feature fluorinated phenyl rings, has been extensively studied as CA inhibitors. nih.govnih.gov These studies have shown that the sulfonamide group is a key pharmacophore for CA inhibition and that substitutions on the phenyl ring can modulate potency and isoform selectivity. nih.gov

Cellular Mechanism of Action Investigations

Investigations into the cellular mechanisms of action of fluorinated benzamides have often been linked to their enzymatic targets. For instance, the antitumor activity of the related compound FNA has been attributed to the promotion of apoptosis and cell cycle arrest at the G2/M phase in HepG2 cancer cells. nih.govnih.gov These cellular effects are consistent with the inhibition of HDACs, which play a critical role in cell cycle regulation and survival.

The presence of fluorine atoms in compounds like this compound can enhance their lipophilicity and metabolic stability, potentially leading to improved cellular uptake and target engagement. evitachem.com The specific cellular effects of this compound would be dependent on its primary intracellular targets and their downstream signaling pathways.

Induction of Apoptosis Pathways in Cancer Cell Lines

A comprehensive search of scientific databases and literature archives did not yield any studies that have specifically investigated the ability of this compound to induce apoptosis in cancer cell lines. Research on other fluorinated benzamide derivatives, such as N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has shown dose-dependent promotion of apoptosis in liver cancer cells (HepG2). However, no such data is available for this compound.

Cell Cycle Arrest Analysis and Cell Proliferation Inhibition

There is no available data from in vitro studies on the effects of this compound on cell cycle progression or its potential to inhibit cell proliferation in cancer cell lines. In contrast, studies on related compounds like FNA have demonstrated the ability to induce cell cycle arrest at the G2/M phase in HepG2 cells. The absence of such analysis for this compound means its impact on this fundamental aspect of cancer cell biology remains unknown.

Modulation of Intracellular Signaling Cascades

Specific investigations into the modulation of intracellular signaling cascades by this compound have not been reported in the available literature. The broader class of benzamides is known to interact with various signaling pathways, but no studies have detailed the specific molecular targets or signaling pathways affected by this compound.

Antiproliferative Activity against Diverse Cancer Cell Lines

No specific data on the antiproliferative activity of this compound against a diverse panel of cancer cell lines could be located. While numerous studies have documented the antiproliferative effects of various fluorinated benzamides against different cancer types, this specific compound has not been the subject of such published research.

Antimicrobial and Antifungal Efficacy Assessments

A review of the literature did not uncover any studies that have assessed the antimicrobial or antifungal efficacy of this compound. Although other benzamide derivatives have been explored for their potential as antimicrobial and antifungal agents, the activity of this compound in this regard has not been reported.

Antiprotozoal Activity Evaluation

There is no published research on the evaluation of this compound for any antiprotozoal activity.

Receptor Binding and Receptor Modulation Studies

No specific receptor binding or receptor modulation studies for this compound are available in the scientific literature. While various benzamide compounds are known to target specific receptors, the receptor binding profile of this compound remains uncharacterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Fluorine Substituent Position and Number on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. nih.gov In the case of N-phenylbenzamides, the position and number of fluorine substituents can dramatically alter their biological activity.

Studies on related fluorinated benzanilides have demonstrated that the location of the fluorine atom can significantly impact their antimicrobial properties. For instance, in a series of fluorobenzoylthiosemicarbazides, trifluoromethyl derivatives at the N4 aryl position showed optimal activity against both reference and drug-resistant bacterial strains. nih.gov This suggests that the electronic and steric effects of fluorine and trifluoromethyl groups are crucial for potent antibacterial action.

Furthermore, research on fluorinated benzimidazole (B57391) derivatives has shown that the position of the fluorine atom on the phenyl ring influences antimicrobial efficacy. Compounds with a fluorine atom in the meta-position of the phenyl ring of benzimidazole exhibited high activity against Gram-negative bacteria. acgpubs.org Similarly, 2-(m-fluorophenyl)-benzimidazole derivatives displayed good activity against B. subtilis. acgpubs.org These findings underscore the sensitivity of biological targets to the specific placement of fluorine on the aromatic ring. While direct SAR data for 4-fluoro-N-(2-fluorophenyl)benzamide is limited, these examples from analogous structures highlight the principle that both the position and the electronic nature of the fluorine substituent are key drivers of biological activity.

Table 1: Effect of Fluorine Substitution on the Antimicrobial Activity of Related Benzamide (B126) Analogs

| Compound/Analog Type | Substitution Pattern | Observed Biological Activity | Reference |

| Fluorobenzoylthiosemicarbazides | N4-aryl trifluoromethyl | Optimal activity against Staphylococcus aureus | nih.gov |

| Fluorinated Benzimidazoles | m-fluoro on phenyl ring | High activity against Gram-negative bacteria | acgpubs.org |

| Fluorinated Benzimidazoles | 2-(m-fluorophenyl) | Good activity against B. subtilis | acgpubs.org |

| Salicylanilide (B1680751) Benzoates | Trifluoromethyl on aniline (B41778) ring | Most active against mycobacterial strains | nih.gov |

Influence of Aromatic and Heteroaromatic Ring Substitutions on Potency and Selectivity

The potency and selectivity of N-phenylbenzamide derivatives can be fine-tuned by introducing various substituents on both the benzoyl and aniline rings. These modifications can alter the molecule's shape, electronic distribution, and ability to form key interactions with biological targets.

In a study of N-phenylbenzamides as inhibitors of the mitochondrial permeability transition pore (PTP), substitutions on both aromatic rings were explored. The research indicated that the nature and position of these substituents were critical for inhibitory activity. nih.gov For example, the introduction of a benzyloxy group on the benzoyl ring and a piperidin-1-ylmethyl group on the aniline ring resulted in a highly potent PTP inhibitor. nih.gov

Research on salicylanilide 4-(trifluoromethyl)benzoates as antibacterial agents revealed that derivatives with a trifluoromethyl moiety or two chlorine atoms on the aniline ring were generally the most active against mycobacterial strains. nih.gov This suggests that electron-withdrawing groups on the aniline ring can enhance antimycobacterial activity.

Table 2: Influence of Aromatic Ring Substitutions on the Biological Activity of N-Phenylbenzamide Analogs

| Compound Series | Ring A (Benzoyl) Substitution | Ring B (Aniline) Substitution | Target/Activity | Key Finding | Reference |

| PTP Inhibitors | 3-(Benzyloxy)-5-chloro | 4-(piperidin-1-ylmethyl) | Mitochondrial Permeability Transition Pore | High inhibitory potency | nih.gov |

| Antimycobacterial Agents | 2-Hydroxy | 4-Trifluoromethyl or 3,4-Dichloro | Mycobacterium tuberculosis | Enhanced activity | nih.gov |

| Antiviral Agents | 3-Amino-4-methoxy | 4-Bromo | Enterovirus 71 | Active at low micromolar concentrations | nih.gov |

| Anticancer Agents | 2-Chloro | Phenazin-2-yl | K562 and HepG2 cancer cells | Potent anticancer effect | nih.gov |

Role of Amide Linkage Modifications in Biological Efficacy

The amide bond is a central feature of the this compound structure, providing structural rigidity and participating in hydrogen bonding interactions with biological targets. However, the amide bond can be susceptible to enzymatic cleavage. Therefore, its modification or replacement with bioisosteres is a common strategy in drug design to improve metabolic stability and other pharmacokinetic properties. nih.govdrughunter.com

Common amide bioisosteres include retro-amides (reversed amides), 1,2,3-triazoles, oxadiazoles (B1248032), and trifluoroethylamines. nih.govdrughunter.com Retro-inversion of the amide bond can significantly alter the hydrogen bonding pattern and has been shown to dramatically improve selectivity in some cases. drughunter.com For instance, a retroamide analog of a meta-amide baccharin derivative maintained potency while significantly increasing selectivity for its target enzyme. drughunter.com

Heterocyclic rings such as 1,2,3-triazoles and oxadiazoles are effective amide mimics that can enhance metabolic stability. nih.gov The 1,2,3-triazole moiety, in particular, is resistant to cleavage by proteases, oxidation, and hydrolysis. nih.gov The trifluoroethylamine group is another emerging amide isostere where the electronegative trifluoroethyl group mimics the carbonyl group, enhancing metabolic stability and reducing the basicity of the amine. drughunter.com

While specific studies on amide linkage modifications of this compound are not available, the principles of bioisosteric replacement suggest that such modifications would likely have a profound impact on its biological efficacy and pharmacokinetic profile.

Table 3: Common Amide Bioisosteres and Their Potential Impact

| Amide Bioisostere | Key Features | Potential Advantages | Reference |

| Retro-amide | Inverted amide bond (NH-C=O to C=O-NH) | Altered H-bonding, improved selectivity | drughunter.com |

| 1,2,3-Triazole | 5-membered aromatic heterocycle | Metabolically stable, mimics H-bonding | nih.gov |

| Oxadiazole | 5-membered aromatic heterocycle | Metabolically stable, can improve solubility | researchgate.net |

| Trifluoroethylamine | -CF3CH2NH- | Enhanced metabolic stability, reduced amine basicity | drughunter.com |

Correlation between Structural Features and Molecular Interaction Profiles

The specific arrangement of atoms in this compound dictates its potential to form non-covalent interactions with biological macromolecules. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are fundamental to its binding affinity and selectivity.

The electron-withdrawing nature of the fluorine atoms can also influence the acidity of adjacent C-H bonds, enhancing their ability to act as hydrogen bond donors. researchgate.net Computational studies on fluorinated diaryl sulfonamides, which share structural similarities with fluorinated benzanilides, have shown that these compounds can form π-π stacking and hydrophobic interactions within the binding pocket of their target enzyme. nih.gov The specific pattern of fluorine substitution can induce alternative binding poses, highlighting the subtle interplay between structure and interaction.

Rational Design Principles for Activity and Selectivity Enhancement

The rational design of more potent and selective analogs of this compound relies on a thorough understanding of its SAR and molecular interaction profiles. The goal is to optimize interactions with the desired biological target while minimizing off-target effects.

One key principle is the strategic placement of substituents to exploit specific binding pockets in the target protein. For example, as seen in PTP inhibitors, introducing a larger group like benzyloxy on one ring and a flexible, charged group like piperidin-1-ylmethyl on the other can lead to a significant increase in potency, likely by occupying distinct sub-pockets of the active site. nih.gov

Molecular modeling and computational chemistry are invaluable tools in this process. nih.gov Quantitative structure-activity relationship (QSAR) studies can develop mathematical models that correlate physicochemical properties with biological activity, guiding the design of new analogs with improved properties. longdom.orgfrontiersin.orgnih.gov Pharmacophore mapping can identify the essential three-dimensional arrangement of functional groups required for activity, while docking simulations can predict the binding mode and affinity of new designs. nih.gov

Furthermore, the principles of bioisosteric replacement for the amide linkage, as discussed in section 6.3, are a cornerstone of rational design for improving pharmacokinetic properties such as metabolic stability. nih.govdrughunter.com By combining these computational and synthetic strategies, it is possible to systematically enhance the therapeutic potential of the this compound scaffold.

Emerging Research Avenues and Future Perspectives

Integration of Advanced Computational and Experimental Methodologies

A key direction for future research on 4-fluoro-N-(2-fluorophenyl)benzamide lies in the powerful synergy between computational modeling and experimental validation. This integrated approach has become a cornerstone of modern drug discovery and materials science, allowing for a more rational and efficient exploration of a compound's potential.

Computational Approaches: Advanced computational techniques are expected to play a pivotal role in predicting the physicochemical properties, biological activities, and potential interactions of this compound.

Density Functional Theory (DFT): This method can be employed to calculate the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts. Such calculations provide fundamental insights into the molecule's geometry, stability, and reactivity. For instance, DFT has been used to study the structural and spectroscopic data of other novel sulfonamide and benzamide (B126) compounds, showing good agreement with experimental results. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the structural features of a series of benzamide analogs and their biological activity. While specific QSAR studies on this compound are not available, this methodology is widely applied to similar classes of compounds to guide the design of new derivatives with enhanced potency and selectivity.

Molecular Docking: This computational tool can predict the preferred binding orientation of this compound to a specific biological target, such as an enzyme or a receptor. For example, molecular docking studies on other benzamide derivatives have been used to predict their binding affinity to proteins like HERA, which is relevant in cancer research. nih.gov

Experimental Validation: The predictions generated from computational models require rigorous experimental validation to confirm their accuracy and relevance.

X-ray Crystallography: Determining the single-crystal X-ray structure of this compound would provide definitive proof of its three-dimensional conformation. This is a common practice for characterizing new benzamide derivatives, as seen with N-(2,4-difluorophenyl)-2-fluorobenzamide. mdpi.com

Spectroscopic Techniques: Experimental characterization using NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry is fundamental to confirm the identity and purity of the synthesized compound. mdpi.commdpi.com

In Vitro and In Vivo Assays: Should computational studies suggest potential biological activity, a range of in vitro and in vivo assays would be necessary to evaluate its efficacy and mechanism of action.

The iterative cycle of computational prediction and experimental feedback is a powerful paradigm that will undoubtedly drive future research on this compound, accelerating the discovery of its potential applications.

Exploration of Novel Molecular Targets and Therapeutic Indications

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic actions. While the specific biological targets of this compound have yet to be elucidated, research on analogous compounds suggests several promising areas for investigation.

Potential Therapeutic Areas:

Oncology: Numerous benzamide derivatives have been investigated as anticancer agents. For instance, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamides have shown cytotoxic activity against lung cancer cell lines. nih.gov The presence of fluorine atoms in this compound may enhance its metabolic stability and cell permeability, properties that are advantageous for anticancer drugs.

Neuropharmacology: Fluorinated benzamides and related structures have been explored as modulators of central nervous system targets. For example, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of GABA-A receptors, which are important in treating neurological and psychiatric disorders. nih.gov Given the structural similarities, it is conceivable that this compound could be investigated for activity at similar neurological targets.

Inflammation and Pain: Some benzamide derivatives have shown anti-inflammatory and analgesic properties. Future studies could explore the potential of this compound to modulate inflammatory pathways or pain-related targets.

The exploration of novel molecular targets for this compound will likely involve high-throughput screening against a panel of biologically relevant proteins. Any confirmed hits would then be followed by more detailed mechanistic studies to understand how the compound exerts its effects at a molecular level.

Potential Applications in Chemical Biology Research

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable tools in chemical biology to probe and understand complex biological processes.

Chemical Probes: A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context. By modifying the structure of this compound to incorporate a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule), researchers could create a probe to visualize its interactions with cellular targets and track its distribution within a cell.

Target Identification and Validation: If this compound is found to have a desirable biological effect, but its molecular target is unknown, it can be used as a starting point for target identification studies. Techniques such as affinity chromatography, where a derivative of the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, could be employed.

Fragment-Based Drug Discovery: The relatively simple structure of this compound makes it a potential candidate for fragment-based drug discovery (FBDD). In FBDD, small molecular fragments are screened for weak binding to a biological target. Hits from this screening can then be optimized and linked together to create more potent lead compounds.

The application of this compound in chemical biology would not only advance our understanding of fundamental biological questions but could also provide new starting points for the development of novel therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-fluoro-N-(2-fluorophenyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions between fluorinated benzoyl chlorides and substituted anilines. For example, in related benzamide derivatives, reactions are conducted in acetic acid or dichloromethane under reflux, with yields improved by controlling stoichiometry (e.g., 1:1.2 molar ratio of acid chloride to amine) and using bases like triethylamine to neutralize HCl byproducts .

- Characterization : Post-synthesis, FT-IR and NMR (¹H/¹³C) are critical for verifying functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ in IR) and aromatic fluorine environments (distinct ¹⁹F NMR shifts between ortho and para positions) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the molecular structure of this compound derivatives?

- Procedure : Crystals suitable for SC-XRD are grown via slow evaporation of solvents (e.g., chloroform or DMF). Data collection is performed using MoKα radiation (λ = 0.71073 Å) on diffractometers like Stoe IPDS-II. Software suites (SHELXTL, X-AREA) process reflections, refine structures, and calculate R-factors (e.g., R₁ < 0.06 for high-quality data) .

- Key Parameters : Example crystal data for a derivative include monoclinic space group P2₁/n with cell dimensions a = 14.094 Å, b = 7.248 Å, c = 14.517 Å, β = 105.116°, and Z = 3. Hydrogen bonds (N–H···O, O–H···O) stabilize the 3D framework .

Q. What spectroscopic techniques are essential for characterizing fluorinated benzamides, and how are spectral assignments validated?

- Techniques :

- ¹H NMR : Aromatic protons near fluorine substituents show deshielding (e.g., δ 7.8–8.2 ppm for ortho-fluorine effects).

- ¹⁹F NMR : Distinct shifts differentiate fluorine positions (e.g., δ -165 ppm for para-fluorine in certain derivatives) .

- FT-IR : Amide I (C=O, ~1650 cm⁻¹) and II (N–H bending, ~1550 cm⁻¹) bands confirm the benzamide backbone .

- Validation : Cross-referencing experimental data with computational predictions (e.g., DFT-optimized geometries) ensures accuracy .

Advanced Research Questions

Q. How do density functional theory (DFT) and Hirshfeld surface analysis complement experimental structural data for fluorinated benzamides?

- DFT Applications : Optimized molecular geometries (B3LYP/6-311G(d,p) basis set) predict bond lengths/angles within 2% of XRD data. Frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV) indicate electronic stability and reactivity .

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., 15% H···F contacts, 25% H···O/N in crystal packing). Fingerprint plots visualize dominant van der Waals vs. hydrogen-bonding contributions .

Q. What strategies resolve contradictions in crystallographic data, such as disordered fluorine positions or divergent dihedral angles?

- Disorder Handling : Partial occupancy refinement (e.g., 0.81:0.19 for disordered fluorophenyl groups) and constraints on displacement parameters improve model accuracy .

- Dihedral Angle Discrepancies : Intramolecular hydrogen bonds (e.g., N–H···O, d = 2.57 Å) may flatten specific rings, causing deviations from planarity (e.g., 14.1° dihedral in one derivative vs. near-planar structures in others) .

Q. How do substituent positions (e.g., ortho vs. para fluorine) influence the biological activity and physicochemical properties of fluorinated benzamides?

- Structure-Activity Relationships (SAR) :

- Ortho-Fluorine : Enhances steric hindrance, reducing binding affinity to certain enzymes but improving metabolic stability .

- Para-Fluorine : Increases electron-withdrawing effects, modulating pKa of adjacent functional groups (e.g., amide NH) .

- Thermodynamic Properties : Differential scanning calorimetry (DSC) reveals melting point variations (ΔTm ~20°C between ortho and para isomers) due to packing efficiency differences .

Q. What advanced computational methods are used to predict pharmacokinetic properties of fluorinated benzamides?

- QSAR/QSPR Models : Neural networks trained on datasets correlate logP, solubility, and bioavailability with molecular descriptors (e.g., polar surface area, molar refractivity) .

- Molecular Dynamics (MD) : Simulates membrane permeability (e.g., blood-brain barrier penetration) by tracking free energy profiles during lipid bilayer traversal .

Methodological Considerations

- Data Reproducibility : Cross-validate SC-XRD results using multiple crystals to account for polymorphism. For synthetic protocols, report yields as NMR vs. isolated yields to highlight purification losses .

- Software Tools : Use SHELXL for refinement (robust against twinning) and Mercury for visualizing hydrogen-bond networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.